molecular formula C11H10ClF3O3 B2820395 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate CAS No. 1965305-08-1

1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate

Cat. No.: B2820395
CAS No.: 1965305-08-1
M. Wt: 282.64
InChI Key: WNGOWSCYCMJYEE-UHFFFAOYSA-N
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Description

1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is an organic compound with the molecular formula C11H10ClF3O3 and a molecular weight of 282.64 g/mol . This compound is characterized by the presence of a chloroethyl group, a trifluoromethyl-substituted phenyl ring, and a carbonate ester functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate can be synthesized through the reaction of 1-chloroethanol with 4-(trifluoromethyl)benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Carbamates: Formed by the reaction with amines

    Carbonates: Formed by the reaction with alcohols

    Alcohols and Carbon Dioxide: Formed by hydrolysis

Scientific Research Applications

1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is used in various scientific research applications, including:

    Organic Synthesis:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential biological activity.

    Material Science: In the development of novel materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate involves the formation of reactive intermediates during chemical reactions. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of carbamates or carbonates. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbamate
  • 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl ether
  • 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl ester

Uniqueness

1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is unique due to the presence of both the chloroethyl and trifluoromethyl groups, which impart distinct chemical properties. The carbonate ester functional group also allows for versatile reactivity, making it useful in various synthetic applications.

Properties

IUPAC Name

1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O3/c1-7(12)18-10(16)17-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGOWSCYCMJYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OCC1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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